molecular formula C17H14F3NO B1325566 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898757-08-9

4'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325566
CAS No.: 898757-08-9
M. Wt: 305.29 g/mol
InChI Key: MLWVPSWZWVKFHJ-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone is a synthetic chemical compound with the molecular formula C17H14F3NO and a molecular weight of 305.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or trifluoromethyl groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone can be compared with other benzophenone derivatives, such as:

    4’-Aminomethyl-3,4,5-trifluorobenzophenone: Similar structure but with an amino group instead of an azetidine ring.

    4’-Hydroxymethyl-3,4,5-trifluorobenzophenone: Contains a hydroxyl group instead of an azetidine ring.

    4’-Methoxymethyl-3,4,5-trifluorobenzophenone: Features a methoxy group in place of the azetidine ring.

The uniqueness of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone lies in its azetidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-14-8-13(9-15(19)16(14)20)17(22)12-4-2-11(3-5-12)10-21-6-1-7-21/h2-5,8-9H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWVPSWZWVKFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642829
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-08-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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